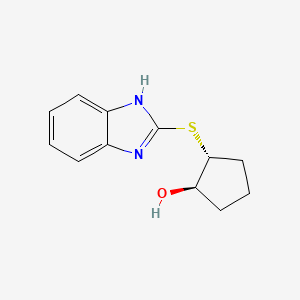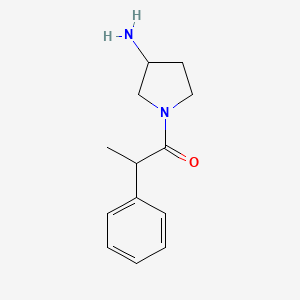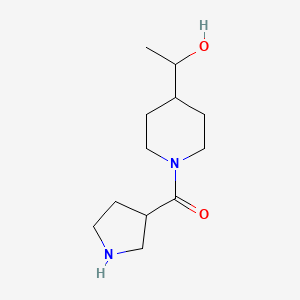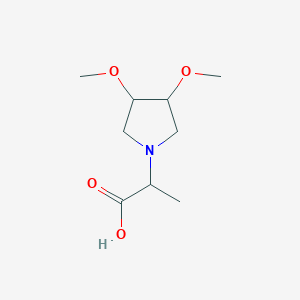
2-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid
Vue d'ensemble
Description
2-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid is a versatile chemical compound used in various scientific research applications. It belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
The synthesis of 2-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid involves the use of the pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis and reaction conditions involve ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular formula of 2-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid is C9H17NO4. Its molecular weight is 203.24 g/mol.Applications De Recherche Scientifique
Anticonvulsant and Antinociceptive Applications
A study focused on synthesizing new hybrid molecules derived from 3-methyl- or 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, aiming to create potential new hybrid anticonvulsants. These compounds, by incorporating chemical fragments of well-known antiepileptic drugs, demonstrated broad spectra of anticonvulsant activity across different preclinical seizure models in mice. Some compounds also displayed antinociceptive properties, reducing pain responses in models of tonic pain, indicating their potential application in pain management (Kamiński et al., 2016).
Antioxidant Properties
Another study aimed at developing preparative methods for synthesizing compounds with antioxidant properties. It involved the synthesis of ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles. These compounds, upon evaluation, showed significant antioxidant activity, which could be beneficial in the development of therapies targeting oxidative stress-related diseases (Dovbnya et al., 2022).
Blood Coagulation Influence
Research on new 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides revealed their hemostatic properties, with certain compounds decreasing blood coagulation time significantly. This discovery opens avenues for developing new treatments for coagulation disorders, providing a foundation for further investigation into their clinical applications (Limanskii et al., 2009).
Safety and Hazards
The safety data sheet for propanoic acid, a related compound, indicates that it is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to note that these hazards may not directly apply to 2-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid, and specific safety data for this compound should be consulted.
Propriétés
IUPAC Name |
2-(3,4-dimethoxypyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(9(11)12)10-4-7(13-2)8(5-10)14-3/h6-8H,4-5H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYYQQLRUOVRQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC(C(C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S)-2-[(4-methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474452.png)
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474453.png)
![(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474454.png)
![(1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474455.png)
![(1R,2R)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474456.png)
![3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol](/img/structure/B1474459.png)
![Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B1474463.png)
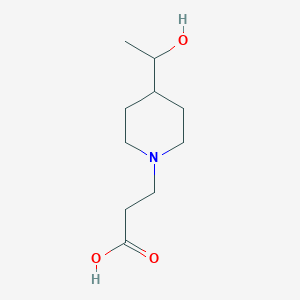
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1474465.png)


